molecular formula C10H9FN2O B13196499 2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one

2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one

Cat. No.: B13196499
M. Wt: 192.19 g/mol
InChI Key: GCXRLTDOHSJGLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a fluorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-fluoro-1,2-dihydrophthalazin-1-one is unique due to the presence of both the ethyl and fluorine groups, which contribute to its distinct reactivity and stability. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

2-ethyl-5-fluorophthalazin-1-one

InChI

InChI=1S/C10H9FN2O/c1-2-13-10(14)7-4-3-5-9(11)8(7)6-12-13/h3-6H,2H2,1H3

InChI Key

GCXRLTDOHSJGLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=N1)C(=CC=C2)F

Origin of Product

United States

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